methyl 4-(5-(N-cyclopropylsulfamoyl)furan-2-carboxamido)benzoate
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Overview
Description
Furan derivatives are a group of compounds that have a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . They are known to have various biological activities and are used in the development of new drugs .
Synthesis Analysis
Furan derivatives can be synthesized through various methods. For instance, methyl furan-2-carboxylate and dimethyl furan-2,5-dicarboxylate were obtained in high yields by copper-catalyzed reactions of furan, furfural, 2-acetylfuran, and furan-2-carboxylic acid with CCl4 and MeOH .Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as NMR, HRMS, and SC-XRD . For example, the structure of 2-methylfuran is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Furan derivatives can undergo various chemical reactions. For instance, furan-2,5- and furan-2,4-dicarboxylic acid can be formed concurrently under solvent-free conditions via a disproportionation reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various techniques. For example, the melting point, boiling point, and flash point of a compound can be determined .Scientific Research Applications
Diels–Alder and Dehydration Reactions of Biomass-Derived Furan
This area of research focuses on utilizing furan, derived from biomass, in Diels–Alder reactions with acrylic acid or methyl acrylate to synthesize compounds like benzoic acid. Such reactions are catalyzed by Lewis acidic zeolite catalysts, offering a route to create valuable chemical precursors from renewable sources. This application highlights the role of furan derivatives in sustainable chemistry and material science, where they can serve as building blocks for creating more complex molecules or materials with specific functions (Mahmoud et al., 2015).
Synthesis of Biobased Polyesters
Furan derivatives are also key in synthesizing biobased polyesters, where they act as rigid diol components. The enzymatic polymerization of such furan-based diols with various diacid ethyl esters creates novel biobased furan polyesters. This approach emphasizes the utility of furan derivatives in developing new materials with potential applications in biodegradable plastics, coatings, and other polymer technologies (Jiang et al., 2014).
Chemical Modification and Corrosion Inhibition
Another interesting application is the use of furan derivatives for corrosion inhibition. Compounds structurally related to furan have been synthesized and tested for their ability to protect carbon steel surfaces in corrosive environments. This research suggests that furan derivatives could play a crucial role in developing new corrosion inhibitors for industrial applications, offering protection for metals in acidic conditions (Palayoor et al., 2017).
Glycosidase Inhibitory Activities
Furan derivatives have been explored for their biological activities, such as glycosidase inhibition. These compounds, through chemical modifications, have shown potential as selective inhibitors for specific enzymes, indicating their possible use in therapeutic applications or as tools in biochemical research (Moreno‐Vargas et al., 2003).
Novel Synthetic Routes
Research into the chemistry of furan derivatives often reveals novel synthetic routes for complex molecules, demonstrating the versatility of furan compounds in organic synthesis. These routes can lead to the creation of new materials, pharmaceuticals, or chemical intermediates with unique properties (Binmore et al., 1997).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 4-[[5-(cyclopropylsulfamoyl)furan-2-carbonyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O6S/c1-23-16(20)10-2-4-11(5-3-10)17-15(19)13-8-9-14(24-13)25(21,22)18-12-6-7-12/h2-5,8-9,12,18H,6-7H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYYSPZHQIIKERD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)S(=O)(=O)NC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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